REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].CI.[CH3:19]C(C)=O>O>[CH3:19][O:1][C:2]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
|
Name
|
|
Quantity
|
6.67 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
petroleum ether
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction mixture is then heated for 5 hours
|
Duration
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5 h
|
Type
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TEMPERATURE
|
Details
|
Following cooling
|
Type
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CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
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Details
|
the aqueous phase is extracted twice with 75 ml petroleum ether (30/60)
|
Type
|
WASH
|
Details
|
the purified organic phase is washed twice with 50 ml 10% NaOH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried through magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.8 mmol | |
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |